1-Octadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-36:0 in which the alkyl and acyl groups specified at positions 1 and 2 are octadecyl and octadecanoyl respectively. It is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine and a phosphatidylcholine O-36:0. It derives from an octadecanoic acid.
Scientific Research Applications
Interaction with Potassium Channels
Potier et al. (2011) studied the interaction of 1-Octadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine (also known as edelfosine) with potassium channels. They found that this compound could interact with plasma membrane ion channels and modulate their function, highlighting its potential in targeting cellular mechanisms (Potier et al., 2011).
Effects on Membrane Biophysics
Torrecillas et al. (2006) examined the effects of edelfosine on the physical properties of model membranes. Their findings suggest that this compound can significantly alter membrane biophysics, which may contribute to understanding its mechanism of action in biological systems (Torrecillas et al., 2006).
Influence on Lipid Rafts
Research by Heczková and Slotte (2006) showed that edelfosine can stabilize cholesterol–sphingomyelin domains (lipid rafts) in cell membranes. This study provides insights into how edelfosine may affect cell membrane properties and functions (Heczková & Slotte, 2006).
Impact on Raft Organization
Ausili et al. (2008) investigated the effect of edelfosine on raft structures in model membranes. Their findings suggest that edelfosine can significantly modify the structure of these rafts, which might be a crucial aspect of its mode of action in cells (Ausili et al., 2008).
Presence in Mycoplasma fermentans
Wagner et al. (2000) identified ether lipids, similar to this compound, in the cell membrane of Mycoplasma fermentans. This discovery adds to the understanding of membrane lipid composition in different organisms (Wagner et al., 2000).
Antiproliferative Properties
Li et al. (2001) synthesized a photoactivatable analogue of edelfosine to study its antiproliferative effects. This research contributes to the understanding of how such compounds can be used to inhibit cell proliferation in cancer research (Li et al., 2001).
Enzymatic Assay Differentiation
El Alaoui et al. (2016) developed an enzymatic assay to measure specific activities using synthetic glycerophosphatidylcholines, including compounds similar to edelfosine. This assay helps in distinguishing between different enzyme activities, offering a tool for biochemical research (El Alaoui et al., 2016).
Properties
Molecular Formula |
C44H90NO7P |
---|---|
Molecular Weight |
776.2 g/mol |
IUPAC Name |
[(2R)-2-octadecanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H90NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h43H,6-42H2,1-5H3/t43-/m1/s1 |
InChI Key |
BKEDGKIMIUGHDV-VZUYHUTRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.